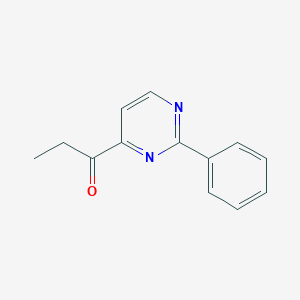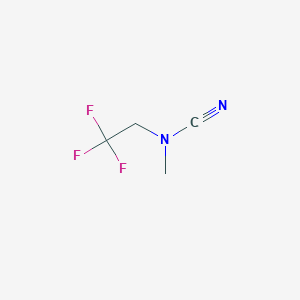![molecular formula C12H12BrN3O4S B14389612 1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole CAS No. 88545-13-5](/img/structure/B14389612.png)
1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole is a complex organic compound that features a bromobenzene sulfonyl group, a nitro group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene.
Sulfonation: Bromobenzene is then sulfonated using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl group.
Alkylation: The sulfonated bromobenzene undergoes alkylation with an appropriate alkylating agent to introduce the ethyl group.
Imidazole Formation: Finally, the imidazole ring is formed through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromobenzene moiety can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br₂) and iron(III) bromide (FeBr₃) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for the reduction of the nitro group.
Major Products
Electrophilic Aromatic Substitution: Substituted bromobenzene derivatives.
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: Used as an activating agent in organic synthesis.
2-Methyl-4-nitroimidazole: Known for its antimicrobial properties.
Uniqueness
1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of the bromobenzene sulfonyl group, nitro group, and imidazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
88545-13-5 |
|---|---|
Molecular Formula |
C12H12BrN3O4S |
Molecular Weight |
374.21 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)sulfonylethyl]-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C12H12BrN3O4S/c1-9-14-12(16(17)18)8-15(9)6-7-21(19,20)11-4-2-10(13)3-5-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
PDUAWDKVKQFUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CCS(=O)(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
phosphanium chloride](/img/structure/B14389539.png)
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)

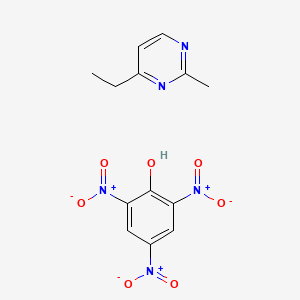
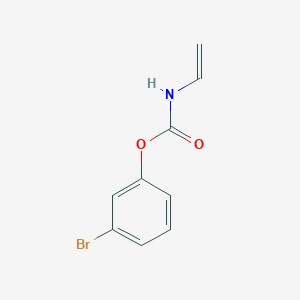
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
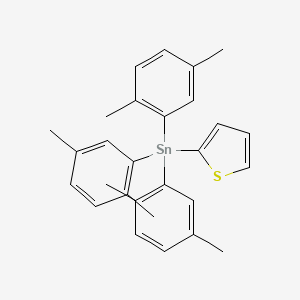
![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
![8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14389595.png)
